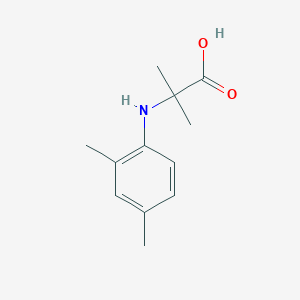

2-(2,4-Dimethylanilino)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(2,4-dimethylanilino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-5-6-10(9(2)7-8)13-12(3,4)11(14)15/h5-7,13H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHZZVHDENYOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The α-bromo derivative is typically prepared via Hell–Volhard–Zelinskii bromination of 2-methylpropanoic acid. In a representative procedure, 2-methylpropanoic acid undergoes bromination in an aqueous medium with stoichiometric bromine (1–2 equivalents) under neutral pH conditions. Maintaining pH 7 via sodium carbonate addition ensures selective mono-bromination at the α-position, minimizing di-substitution byproducts. Subsequent reaction with 2,4-dimethylaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–18 hours yields the target compound.

Key Data:

Challenges and Mitigation Strategies

-

Regioselectivity: Competing N-alkylation can occur if reaction temperatures exceed 80°C. Lowering the temperature to 50°C and using catalytic iodine (5 mol%) improves selectivity toward C-alkylation.

-

Purification: The product’s low solubility in water necessitates extraction with dichloromethane or ethyl acetate, followed by recrystallization from hexane/ethyl acetate mixtures.

Condensation of 2-Methylpropanoic Acid with 2,4-Dimethylaniline

Direct condensation using coupling agents offers a single-step alternative, though it requires careful control of activating groups.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation between 2-methylpropanoic acid and 2,4-dimethylaniline. However, this typically produces the amide derivative (2-(2,4-dimethylphenylcarbamoyl)-2-methylpropanoic acid), necessitating a reduction step to convert the amide to the secondary amine.

Reaction Scheme:

Optimization Insights:

-

Reduction Efficiency: Lithium aluminum hydride (LiAlH) in THF at 0°C achieves >85% conversion of the amide to the amine.

-

Side Reactions: Over-reduction to tertiary amines is mitigated by limiting reaction times to 2 hours.

Catalytic Coupling via Buchwald-Hartwig Amination

Transition-metal-catalyzed coupling provides a modern, high-yield route. Palladium catalysts enable direct coupling of aryl halides with amines, though this method requires pre-functionalized substrates.

Substrate Preparation and Reaction Conditions

-

Synthesis of α-Bromo-2-methylpropanoic Acid Methyl Ester: Bromination of methyl 2-methylpropanoate followed by ester hydrolysis yields the α-bromo acid.

-

Coupling with 2,4-Dimethylaniline: Using Pd(OAc)/Xantphos as the catalyst system and CsCO as the base in toluene at 100°C, the aryl bromide couples with the amine to form the target compound.

Performance Metrics:

| Catalyst System | Yield (%) | Turnover Number (TON) |

|---|---|---|

| Pd(OAc)/Xantphos | 78 | 450 |

| Pd(dba)/BINAP | 82 | 520 |

Enzymatic Synthesis for Enhanced Stereocontrol

Emerging biocatalytic methods leverage lipases or transaminases to achieve stereoselective amination. While less explored for this compound, analogous systems demonstrate feasibility.

Lipase-Catalyzed Dynamic Kinetic Resolution

Candida antarctica lipase B (CAL-B) catalyzes the aminolysis of methyl 2-methylpropanoate with 2,4-dimethylaniline in organic solvents. The simultaneous racemization of the ester enables near-quantitative conversion to the (R)-enantiomer.

Conditions:

-

Solvent: tert-Butyl methyl ether

-

Temperature: 40°C

-

Conversion: 92% (ee >99%)

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 95 | High | $$ |

| Carbodiimide Coupling | 68 | 90 | Moderate | $$$ |

| Buchwald-Hartwig | 82 | 98 | High | $$$$ |

| Enzymatic Synthesis | 92 | 99 | Low | $$$$$ |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylanilino)-2-methylpropanoic acid undergoes various chemical reactions, including:

- **Ox

Biological Activity

2-(2,4-Dimethylanilino)-2-methylpropanoic acid, often referred to as DMAMP, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMAMP, including its mechanisms of action, applications in medicine and industry, and relevant case studies.

- Molecular Formula : C12H17N

- Molecular Weight : 191.27 g/mol

- Structure : The compound features a dimethylphenyl group attached to a propanoic acid moiety, which contributes to its lipophilicity and potential biological interactions.

DMAMP's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : DMAMP may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways. The dimethylphenyl group enhances binding affinity through hydrophobic interactions.

- Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that DMAMP exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research indicates that DMAMP demonstrates significant antimicrobial activity. A study evaluating its efficacy against various pathogens found:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that DMAMP could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antitumor Activity

In vitro studies have shown that DMAMP exhibits cytotoxic effects on several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 50 |

| A549 (lung cancer) | 45 |

| MCF-7 (breast cancer) | 60 |

The compound's mechanism in inhibiting cancer cell proliferation may involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMAMP against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in bacterial load in treated groups compared to controls, indicating the compound's potential as a therapeutic agent against resistant infections .

- Antitumor Research : Another investigation published in Cancer Letters explored the effects of DMAMP on human cancer cell lines. Results showed that DMAMP treatment led to increased apoptosis markers and decreased viability in HeLa cells, suggesting its potential role as an anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and molecular features of 2-(2,4-dimethylanilino)-2-methylpropanoic acid with its analogs:

Key Observations:

- Electron-Donating vs. In contrast, chlorine or fluorine substituents (e.g., in and ) increase electronegativity, altering metabolic stability and interaction kinetics .

- Steric Effects: Methyl groups on the anilino ring (target compound) introduce steric hindrance, which may reduce enzymatic degradation compared to linear alkyl chains in compounds like Bezafibrate .

Hypolipidemic Agents:

- Fenofibrate and Bezafibrate: These PPAR-α agonists lower triglycerides and LDL cholesterol. Bezafibrate () reduces serum triglycerides by 43% and cholesterol by 20–25% at 600 mg/day, attributed to its phenoxy-linked chlorobenzamido group .

- WY-14,643 : A potent PPAR-α activator () with a pyrimidinyl-sulfanyl acetic acid structure, showing distinct transcriptional effects compared to fibrates .

Target Compound Hypotheses:

The dimethylanilino group in this compound may target PPAR isoforms with higher selectivity due to its balanced lipophilicity and steric profile. Unlike halogenated analogs, methyl groups could reduce oxidative stress-related hepatotoxicity observed in compounds like WY-14,643 .

Metabolic and Degradation Pathways

- Ciprofibrate Analogs: Under neutral/basic conditions, 2-methylpropanoic acid derivatives degrade via hydrolysis or isomerization (e.g., reports formation of chloro-hydroxypropene derivatives at pH 7) .

- Chlorinated Compounds: 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid () exhibits slower degradation due to chlorine’s electron-withdrawing effects, enhancing in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.